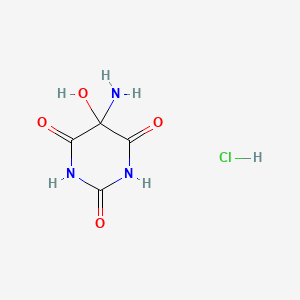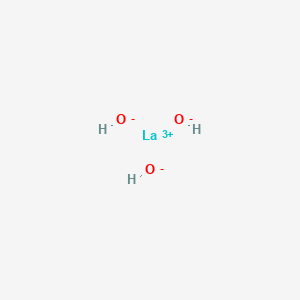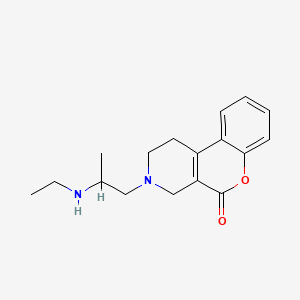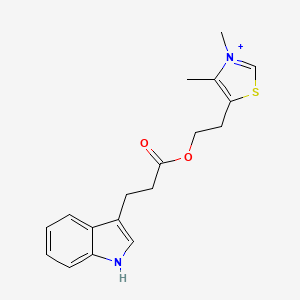
3,4-Dimethylthiophene
概要
説明
3,4-Dimethylthiophene is a thiophene derivative, where thiophene derivatives are aromatic five-membered ring compounds with one sulfur atom. These compounds find applications across medicinal chemistry due to their various bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Furthermore, thiophenes are employed in organic materials thanks to their electronic properties, and in organic synthesis as valuable intermediates. The synthesis of thiophene derivatives has thus attracted considerable attention, leading to the development of numerous synthetic methods, including modified and improved known methods as well as novel approaches (Xuan, 2020).
Synthesis Analysis
The synthesis of thiophene derivatives, including 3,4-Dimethylthiophene, involves a variety of approaches. Recent advancements in synthesis highlight the modification of known methods such as the Gewald and Fiesselmann methods, alongside the discovery of novel methods. These advancements aim at improving efficiency, versatility, and the adoption of environmentally friendly procedures (Xuan, 2020).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of 3,4-Dimethylthiophene were not directly found, thiophene derivatives are known for their unique optical and electronic properties. These properties are crucial for their applications in fields like photonics and electronics, driving the synthesis and modification of thiophene-based molecular architectures (Gendron & Vamvounis, 2015).
Chemical Reactions and Properties
Halo-substituted alkylthiophenes, closely related to dimethylthiophenes, exhibit a wide range of reactivity, forming diverse derivatives useful in materials chemistry. The review by Gendron and Vamvounis (2015) covers advances in the synthesis and reactivity of these systems, providing a foundation for the design of complex thiophene-based architectures for the next generation of materials in photonics and electronics.
Physical Properties Analysis
The literature search did not yield specific results for the physical properties of 3,4-Dimethylthiophene. Generally, the physical properties of thiophene derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure, particularly the position and type of substituents on the thiophene ring.
Chemical Properties Analysis
Thiophene derivatives, including 3,4-Dimethylthiophene, exhibit varied chemical properties based on their structure. These properties influence their reactivity, stability, and suitability for use in organic synthesis and applications in medicinal chemistry and materials science. The chemical properties are determined by the thiophene core structure, substituents, and the presence of functional groups (Xuan, 2020).
科学的研究の応用
-
General Use of 3,4-Dimethylthiophene
- Scientific Field : Organic Chemistry
- Summary of Application : 3,4-Dimethylthiophene is a type of organoheterocyclic compound that falls under the category of heteroaromatic compounds . It is used in research and has a clear colorless to yellow appearance .
- Methods of Application : This compound is typically used in a liquid form and may darken on storage . It is used in research settings, and its use is typically determined by the specific experiment or research being conducted .
- Results or Outcomes : The specific results or outcomes would depend on the particular experiment or research in which 3,4-Dimethylthiophene is used .
-
Use of 3,4-Dimethylthiophene in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene and its substituted derivatives, including 3,4-Dimethylthiophene, are important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- Methods of Application : The methods of application would depend on the specific therapeutic property being utilized. For example, one compound, 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide, was found to possess high anti-oxidant activity .
- Results or Outcomes : The results or outcomes would depend on the specific therapeutic property being utilized. In the example given, the compound showed high anti-oxidant activity .
-
Use in Industrial Chemistry and Material Science
- Scientific Field : Industrial Chemistry and Material Science
- Summary of Application : Thiophene derivatives, including 3,4-Dimethylthiophene, are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The specific methods of application would depend on the specific use case in industrial chemistry or material science .
- Results or Outcomes : The specific results or outcomes would depend on the particular use case in industrial chemistry or material science .
-
Use in Organic Semiconductors
- Scientific Field : Material Science
- Summary of Application : Thiophene-mediated molecules, including 3,4-Dimethylthiophene, have a prominent role in the advancement of organic semiconductors .
- Methods of Application : The specific methods of application would depend on the specific use case in the fabrication of organic semiconductors .
- Results or Outcomes : The specific results or outcomes would depend on the particular use case in the fabrication of organic semiconductors .
-
Use in Organic Light-Emitting Diodes (OLEDs)
- Scientific Field : Electronics
- Summary of Application : Thiophene-mediated molecules, including 3,4-Dimethylthiophene, are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application : The specific methods of application would depend on the specific use case in the fabrication of OLEDs .
- Results or Outcomes : The specific results or outcomes would depend on the particular use case in the fabrication of OLEDs .
-
Use in Anti-Inflammatory Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene-based compounds, including 3,4-Dimethylthiophene, have been found to have anti-inflammatory properties .
- Methods of Application : The specific methods of application would depend on the specific therapeutic property being utilized .
- Results or Outcomes : The specific results or outcomes would depend on the specific therapeutic property being utilized .
-
Use in Synthesis of Biologically Active Compounds
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene-based analogs, including 3,4-Dimethylthiophene, have been used by scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The methods of application would depend on the specific therapeutic property being utilized .
- Results or Outcomes : The specific results or outcomes would depend on the specific therapeutic property being utilized .
-
Use in the Synthesis of Anti-Cancer Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene-based compounds, including 3,4-Dimethylthiophene, have been found to have anti-cancer properties .
- Methods of Application : The specific methods of application would depend on the specific therapeutic property being utilized .
- Results or Outcomes : The specific results or outcomes would depend on the specific therapeutic property being utilized .
-
Use in the Synthesis of Anti-Psychotic Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene-based compounds, including 3,4-Dimethylthiophene, have been found to have anti-psychotic properties .
- Methods of Application : The specific methods of application would depend on the specific therapeutic property being utilized .
- Results or Outcomes : The specific results or outcomes would depend on the specific therapeutic property being utilized .
-
Use in the Synthesis of Anti-Arrhythmic Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene-based compounds, including 3,4-Dimethylthiophene, have been found to have anti-arrhythmic properties .
- Methods of Application : The specific methods of application would depend on the specific therapeutic property being utilized .
- Results or Outcomes : The specific results or outcomes would depend on the specific therapeutic property being utilized .
-
Use in the Synthesis of Anti-Anxiety Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene-based compounds, including 3,4-Dimethylthiophene, have been found to have anti-anxiety properties .
- Methods of Application : The specific methods of application would depend on the specific therapeutic property being utilized .
- Results or Outcomes : The specific results or outcomes would depend on the specific therapeutic property being utilized .
-
Use in the Synthesis of Anti-Fungal Drugs
- Scientific Field : Medicinal Chemistry
- Summary of Application : Thiophene-based compounds, including 3,4-Dimethylthiophene, have been found to have anti-fungal properties .
- Methods of Application : The specific methods of application would depend on the specific therapeutic property being utilized .
- Results or Outcomes : The specific results or outcomes would depend on the specific therapeutic property being utilized .
Safety And Hazards
将来の方向性
In recent research, poly (3,4-dimethylthiophene) (PDMT) has been employed as a cathode material for aluminum ion batteries . By innovatively modifying the thiophene ring with methyl groups, PDMT adjusts local charge density and electron delocalization, boosting electrochemical reactivity and cycling stability . This research addresses the stability challenges in aluminum ion batteries and shows promise for future applications .
特性
IUPAC Name |
3,4-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSFYJDZKSRMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85701-86-6 | |
| Record name | Thiophene, 3,4-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85701-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40212549 | |
| Record name | 3,4-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Savoury roasted onion aroma | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 146.00 °C. @ 760.00 mm Hg | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.002-1.008 (20°) | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3,4-Dimethylthiophene | |
CAS RN |
632-15-5 | |
| Record name | 3,4-Dimethylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Q084Q43E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dimethylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



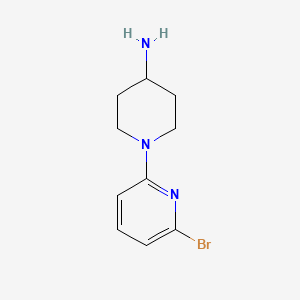
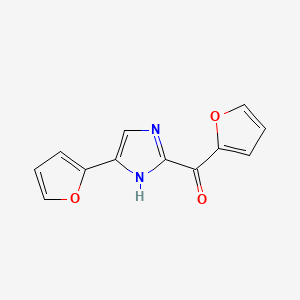
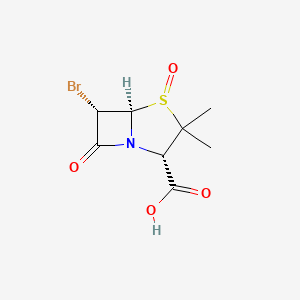
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)

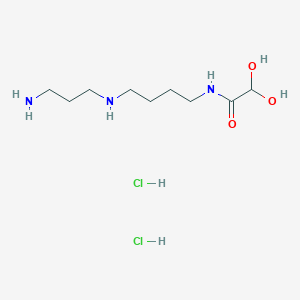
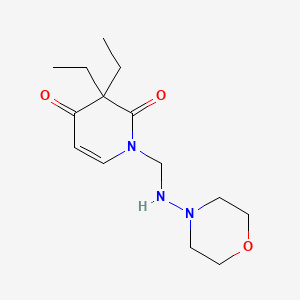
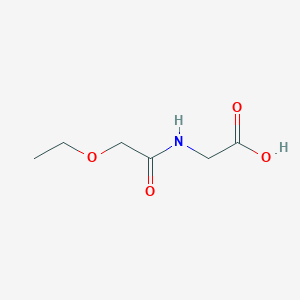
![1-Ethyl-1,2,3,4,4a,5,5a,9a-octahydrobenzo[g]quinoline-6,7-diol](/img/structure/B1217556.png)
